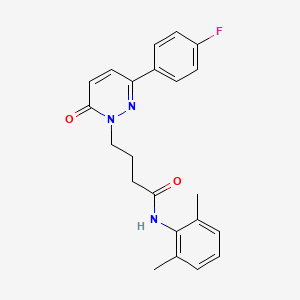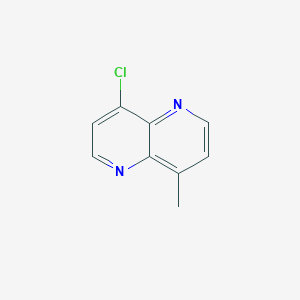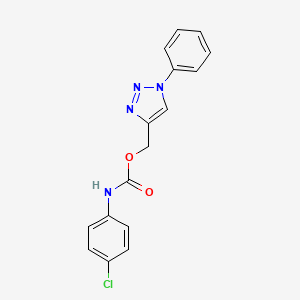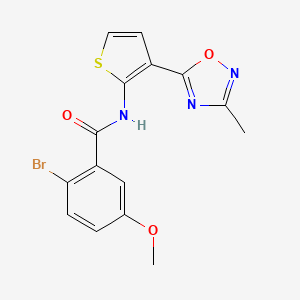![molecular formula C12H20Cl3N3 B2867531 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2270906-09-5](/img/structure/B2867531.png)
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl3N3 and a molecular weight of 326.69288 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a 4-chloro-3,5-dimethylpyridin-2-yl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 326.69288 and a molecular formula of C13H22Cl3N3 .科学的研究の応用
Molecular Interaction and Conformational Analysis
- The compound has been studied for its interaction with CB1 cannabinoid receptors, using molecular orbital methods and conformational analysis. This research is pivotal in understanding the molecular interactions and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis in Polyamides
- The compound's derivatives have been synthesized and incorporated into polyamides. These polyamides demonstrate molecular weights in the range of 2000–6000 and solubility in various solvents, expanding its utility in materials science (Hattori & Kinoshita, 1979).
Antibacterial and Biofilm Inhibitory Activities
- Novel derivatives of the compound have shown potent antibacterial efficacies and biofilm inhibition activities, suggesting its potential in antibacterial applications and as a MurB enzyme inhibitor (Mekky & Sanad, 2020).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
- Analogues of this compound have been evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing significantly to antiviral therapy research (Romero et al., 1994).
Copper(II) Acetate Complexes
- The compound has been utilized in the preparation of copper(II) acetate complexes. These complexes have been characterized by various physico-chemical and spectroscopic methods, aiding in the exploration of transition metal chemistry (Manhas, Kaur, & Dhindsa, 1992).
Synthesis and Antimicrobial Activities
- Its derivatives have been synthesized and screened for antimicrobial activities, displaying potential as antimicrobial agents in medical applications (Bektaş et al., 2007).
Drug Metabolism and Pharmacokinetics
- Studies have explored the metabolism of related compounds in various species, contributing to the understanding of drug metabolism and pharmacokinetics in the development of new therapeutics (Zhang et al., 2000).
将来の方向性
The future directions for “1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . The recyclability of certain carriers used in the synthesis process also presents great application prospects for industrial production .
作用機序
Target of Action
The primary target of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine Dihydrochloride is BCL-2 , a protein that plays a crucial role in regulating cell death . By inhibiting BCL-2, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
This compound interacts with its target, BCL-2, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the initiation of apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathway . Under normal circumstances, BCL-2 inhibits apoptosis by binding to and sequestering pro-apoptotic proteins. When bcl-2 is inhibited by the compound, these pro-apoptotic proteins are released, triggering apoptosis .
Pharmacokinetics
Its potent antitumor activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
特性
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNTYMRSPBLVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)
![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)
![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)


![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)

